3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a nitrile group and an ether linkage to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Piperidine Moiety: The initial step involves the preparation of 1-methylpiperidine-3-carboxylic acid, which can be synthesized through the hydrogenation of 1-methylpyridine-3-carboxylic acid.
Coupling Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is reacted with 3-hydroxypiperidine to form the piperidine derivative.
Ether Formation: The piperidine derivative is then coupled with 2-chloropyrazine-3-carbonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the interactions of pyrazine derivatives with biological macromolecules. Its potential as a ligand for various receptors can be explored.
Medicine
Medicinally, 3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may have applications as a pharmaceutical intermediate. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The piperidine moiety could facilitate binding to certain protein targets, while the pyrazine ring could participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)benzene-2-carbonitrile: Similar structure but with a benzene ring instead of a pyrazine ring.
Uniqueness
The presence of the pyrazine ring in 3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its pyridine and benzene analogs, which may have different electronic and steric characteristics.
Properties
IUPAC Name |
3-[1-(1-methylpiperidine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21-8-2-4-13(11-21)17(23)22-9-3-5-14(12-22)24-16-15(10-18)19-6-7-20-16/h6-7,13-14H,2-5,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNYQGAWHOQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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